molecular formula C23H37Cl2FN2O2 B2728792 1-(4-(4-fluorophenyl)piperazin-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol dihydrochloride CAS No. 1217680-01-7

1-(4-(4-fluorophenyl)piperazin-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol dihydrochloride

Cat. No. B2728792
CAS RN: 1217680-01-7
M. Wt: 463.46
InChI Key: XLNSEOCDFRTHDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-(4-fluorophenyl)piperazin-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol dihydrochloride is a useful research compound. Its molecular formula is C23H37Cl2FN2O2 and its molecular weight is 463.46. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Compounds with piperazine derivatives have been synthesized and evaluated for their antimicrobial properties. For instance, a study by Mishra and Chundawat (2019) synthesized a series of 1-(benzo[b]thiophen-4-yl)-4-(2-(oxo, hydroxy, and fluoro)-2-phenylethyl) piperazine derivatives, showing potent activity against gram-negative bacterial strains and fungal stains, indicating the potential of piperazine derivatives in developing new antimicrobial agents (Mishra & Chundawat, 2019).

Antimalarial Agents

Aryl piperazine and pyrrolidine derivatives have been explored for their capacity to inhibit the growth of Plasmodium falciparum, a parasite responsible for malaria. The study highlights the importance of certain structural features for antiplasmodial activity, pointing to the potential application of piperazine derivatives in malaria treatment research (Mendoza et al., 2011).

Quality Control and Stability Studies

A specific piperazine derivative was assessed for quality control and stability, indicating the role of such compounds in developing drugs with cardiovascular benefits. This research underlines the importance of analytical methods in ensuring the quality and efficacy of piperazine-based drugs (Dwivedi et al., 2003).

Antidepressant and Anxiolytic Drugs

Piperazine derivatives have been synthesized and evaluated for their antidepressant and anxiolytic properties. This suggests the relevance of piperazine structures in designing new therapeutic agents for mental health disorders, showcasing the potential application of the compound in neuropharmacology research (Narsaiah & Nagaiah, 2010).

Crystal Structure and Biological Evaluation

The crystal structure of related compounds has been determined, providing insights into the molecular arrangement and interactions that can influence biological activity. Such research is crucial for drug design, indicating how structural analysis can guide the optimization of pharmaceutical agents (Sanjeevarayappa et al., 2015).

properties

IUPAC Name

1-[4-(4-fluorophenyl)piperazin-1-yl]-3-[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)oxy]propan-2-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H35FN2O2.2ClH/c1-22(2)17-8-9-23(22,3)21(14-17)28-16-20(27)15-25-10-12-26(13-11-25)19-6-4-18(24)5-7-19;;/h4-7,17,20-21,27H,8-16H2,1-3H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLNSEOCDFRTHDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(C2)OCC(CN3CCN(CC3)C4=CC=C(C=C4)F)O)C)C.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H37Cl2FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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